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Compound of Interest

Compound Name: Butyl isocyanate

Cat. No.: B149574 Get Quote

For researchers, scientists, and professionals in drug development, accurate characterization

of chemical compounds is paramount. Butyl isocyanate, a versatile reagent in organic

synthesis, presents a valuable case study for comparing experimentally acquired spectral data

with theoretically predicted values. This guide provides a detailed comparison of its infrared

(IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance

(¹³C NMR), and mass spectrometry (MS) data, supported by established experimental

protocols.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and theoretical spectral data for butyl
isocyanate. Experimental data has been aggregated from various chemical databases, while

the theoretical data is based on computational predictions using methods such as Density

Functional Theory (DFT). It is important to note that exact theoretical values can vary based on

the computational method and basis set used.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group
Experimental
Wavenumber
(cm⁻¹)

Theoretical
Wavenumber
(cm⁻¹)

Vibrational Mode

N=C=O
~2275 cm⁻¹ (strong,

sharp)

Predicted around

2250-2300 cm⁻¹
Asymmetric stretch

C-H (sp³)
~2960, 2935, 2875

cm⁻¹ (strong)

Predicted in the 2850-

3000 cm⁻¹ region

Symmetric and

asymmetric stretches

CH₂ ~1465 cm⁻¹ (medium)
Predicted around

1450-1470 cm⁻¹
Bending (scissoring)

CH₃ ~1380 cm⁻¹ (medium)
Predicted around

1370-1390 cm⁻¹
Bending (umbrella)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Proton
Assignment

Experimental
Chemical Shift
(ppm)

Predicted
Chemical Shift
(ppm)

Multiplicity Integration

-CH₂-NCO ~3.29 ppm[1] ~3.2-3.4 ppm Triplet (t) 2H

-CH₂-CH₂NCO ~1.58 ppm[1] ~1.5-1.7 ppm Sextet 2H

-CH₂-CH₃ ~1.42 ppm[1] ~1.3-1.5 ppm Sextet 2H

-CH₃ ~0.94 ppm[1] ~0.9-1.0 ppm Triplet (t) 3H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
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Carbon Assignment
Experimental Chemical
Shift (ppm)

Predicted Chemical Shift
(ppm)

-N=C=O ~121.5 ppm ~120-125 ppm

-CH₂-NCO ~42.9 ppm ~40-45 ppm

-CH₂-CH₂NCO ~31.9 ppm ~30-35 ppm

-CH₂-CH₃ ~19.9 ppm ~18-22 ppm

-CH₃ ~13.6 ppm ~12-15 ppm

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

Fragment Experimental m/z Predicted m/z Relative Intensity

[M]⁺ 99.1[2] 99.07 Low

[M-CH₃]⁺ 84 84.06 Moderate

[M-C₂H₅]⁺ 70 70.05 Moderate

[M-C₃H₇]⁺ 56 56.05 High

[C₃H₅]⁺ 41 41.04 High

[C₂H₅]⁺ 29 29.04 Moderate

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid butyl isocyanate to identify its functional

groups.

Methodology:
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Sample Preparation: A drop of neat (undiluted) butyl isocyanate is placed between two

polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are

gently pressed together to form a thin liquid film.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded

to subtract the spectral contributions of atmospheric water and carbon dioxide. The salt

plates with the sample are then placed in the sample holder. The spectrum is typically

recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g.,

16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument's software to yield the final IR spectrum of butyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Objective: To obtain the ¹H and ¹³C NMR spectra of butyl isocyanate to determine its

molecular structure.

Methodology:

Sample Preparation: Approximately 5-10 mg of butyl isocyanate is dissolved in about 0.5-

0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (0 ppm).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard

one-pulse experiment is performed. Key parameters include a spectral width of

approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-

to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled experiment is typically run to simplify the spectrum by removing C-H coupling,
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resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220

ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128

or more) and a longer relaxation delay are often required.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation to obtain the frequency-domain spectrum. The spectrum is then phased,

baseline corrected, and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of butyl isocyanate.

Methodology:

Sample Introduction: For a volatile liquid like butyl isocyanate, direct injection or infusion via

a syringe pump into the ion source is a common method. Alternatively, Gas

Chromatography-Mass Spectrometry (GC-MS) can be used, where the sample is first

separated on a GC column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method for volatile, thermally stable small

molecules. In EI, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and

theoretical spectral data.
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Caption: Workflow for comparing experimental and theoretical spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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